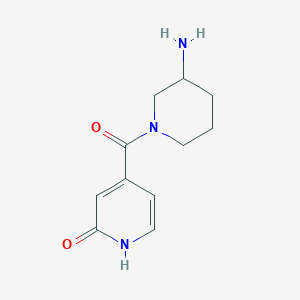

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)11(16)8-3-4-13-10(15)6-8/h3-4,6,9H,1-2,5,7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGPIODDBONBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Preparation Strategy

The core synthetic approach to 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one involves the formation of an amide bond between a 3-aminopiperidine derivative and a pyridin-2-one carboxylic acid or its activated derivative.

Amide Coupling Reaction: The typical method uses 3-aminopiperidine (or its protected form) reacting with pyridine-2-carboxylic acid or a derivative such as pyridin-2-one-1-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of the amide bond under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid.

Reaction Conditions: The coupling is generally performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions. Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used to dissolve reactants and coupling agents.

Preparation of the 3-Aminopiperidine Intermediate

Since 3-aminopiperidine is a key building block, its preparation is crucial for the overall synthesis:

Chiral 3-Aminopiperidine Synthesis: Methods for preparing (R)-3-aminopiperidine dihydrochloride involve reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is conducted at controlled temperatures ranging from 10°C to 70°C, ensuring high purity and yield of the chiral amine intermediate.

Alternative Routes: The precursor 3-aminopiperidin-2-one hydrochloride can be synthesized by base-mediated cyclization of 2,5-diaminopentanoate dihydrochloride in methanol at low temperatures (-10°C to 0°C), followed by acidification to form the hydrochloride salt.

Industrial and Scale-Up Considerations

Continuous Flow and Automated Systems: Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and safety. Automated systems allow precise reagent addition and temperature control, improving reproducibility and yield.

Purification Techniques: Post-reaction purification typically involves recrystallization or chromatographic methods to isolate the target compound in high purity, essential for pharmaceutical applications.

Additional Synthetic Variations and Related Piperidine Derivative Preparations

Palladium- and Rhodium-Catalyzed Hydrogenation: Recent advances in piperidine chemistry include palladium- or rhodium-catalyzed hydrogenation of pyridine derivatives to piperidinones, which can be further functionalized. These methods provide selective and high-yielding routes to substituted piperidines, potentially applicable to intermediates in the target compound's synthesis.

Use of Phosgene Derivatives: For related carbonyl chloride intermediates, reactions of piperidine derivatives with phosgene or triphosgene in solvents like methylene chloride have been reported. These intermediates can be used to prepare amides such as 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one with high purity and low impurity levels.

Summary Table of Key Preparation Steps and Conditions

Detailed Research Findings and Analysis

The amide coupling approach is the most direct and widely used method, leveraging well-established peptide coupling chemistry for reliable synthesis.

Chiral purity of the 3-aminopiperidine intermediate is critical for biological activity and is efficiently achieved by stereoselective reduction methods.

Industrial processes emphasize solvent choice and reaction conditions to minimize impurities such as dimers, with phosgene derivatives providing high-yield carbonylation steps.

Recent catalytic hydrogenation methods offer innovative routes to substituted piperidines, potentially reducing synthetic steps and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Organic Synthesis

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one serves as a building block for synthesizing complex organic molecules and heterocycles. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in developing new compounds with tailored properties.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms N-oxides | Oxidized derivatives |

| Reduction | Converts carbonyl to alcohol | Alcohol derivatives |

| Substitution | Amino group participates in reactions | Functionalized compounds |

Medicinal Chemistry

The compound is explored for its biological activities , particularly as a potential therapeutic agent. It has been implicated in the development of bioactive molecules that target specific enzymes or receptors involved in various diseases.

- Mechanism of Action : The compound can bind to specific molecular targets, modulating their activity. For instance, it has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Biochemical Studies

In biochemical research, 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is utilized as a probe to study enzyme interactions and cellular processes. Its ability to modify enzyme activity makes it a useful tool for understanding complex biological systems.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that certain structural features enhance biological activity:

- Piperidine Ring : Essential for maintaining activity against specific targets.

- Carbonyl Group : Linked to improved binding affinities towards enzymes.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-piperidine | Structure | Inhibitor of protein kinase B |

| N-(Pyridin-2-yl)amide | Structure | C–C bond cleavage reactions |

| 4-Amino-piperazine derivatives | Structure | Potential anti-cancer activity |

Case Study 1: Inhibition of Protein Kinases

Research has demonstrated that derivatives of 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one exhibit inhibitory effects on protein kinases such as Akt. This inhibition is critical in cancer therapy, where targeting signaling pathways can reduce tumor growth.

Case Study 2: Development of Anti-influenza Agents

A series of piperidine-based derivatives have been identified as novel inhibitors against influenza virus through structural modifications of compounds similar to 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one. These studies highlight the compound's potential in antiviral drug development .

Mechanism of Action

The mechanism of action of 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Key Observations :

- Positional Effects : Substituents at the 4-position (e.g., carbonyl groups in the target compound) often enhance interactions with enzymatic active sites, as seen in eIF4A3 inhibitors . In contrast, 1-position substitutions (e.g., piperazine-phenyl in SSRIs) improve blood-brain barrier penetration for CNS targets .

- Functional Group Impact: The 3-aminopiperidine group in the target compound may confer improved solubility and binding affinity compared to simpler amines (e.g., 4-hydroxy-6-methyl derivatives in HIV inhibitors) .

Table 2: Activity Comparison of Pyridin-2(1H)-one Analogues

Key Observations :

- Enzyme Inhibition: Piperazine-containing derivatives (e.g., eIF4A3 inhibitors) show low micromolar potency, suggesting that the 3-aminopiperidine group in the target compound could enhance selectivity or potency due to its larger, more flexible structure .

- Antimicrobial Activity: Compounds like 4-(methylsulfonyl)pyridin-2(1H)-one exhibit moderate antibacterial effects, but the dichloropropanol derivative lacks activity, highlighting the critical role of substituent electronegativity .

Table 3: Physicochemical Data for Selected Derivatives

Key Observations :

- Solubility: The 3-aminopiperidine group likely improves aqueous solubility compared to chlorinated or methylated derivatives (e.g., 2-amino-4-chloropyridines with LogP >3) .

- Thermal Stability : High melting points (e.g., 268–287°C for chlorinated derivatives) suggest robust crystallinity, which may be advantageous for formulation .

Biological Activity

4-(3-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one is with a molecular weight of approximately 232.28 g/mol. The compound features a piperidine ring and a pyridin-2(1H)-one moiety, which contribute to its pharmacological properties.

While specific mechanisms for 4-(3-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one are not fully elucidated, compounds with similar structures have demonstrated inhibitory effects on various protein kinases. For instance, derivatives of piperidine have been identified as selective inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell signaling pathways. This suggests that 4-(3-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one may exhibit analogous inhibitory properties.

Inhibition Studies

Research indicates that the compound may act as an inhibitor for certain enzymes or receptors. Interaction studies have focused on its binding affinity to biological targets, particularly kinases. Techniques such as high-throughput screening and dose-response assays have been employed to evaluate its efficacy.

Case Studies

- Antitumor Activity : A study involving structurally related compounds showed promising antitumor efficacy in vivo, with compounds demonstrating T/C values of 54% and 29% without severe toxicity . This highlights the potential of piperidine derivatives in cancer therapy.

- Pharmacokinetic Profiles : Compounds similar to 4-(3-Aminopiperidine-1-carbonyl)pyridin-2(1H)-one have been evaluated for their pharmacokinetic (PK) profiles, revealing favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has identified key features that enhance biological activity:

- Piperidine Ring : Essential for maintaining activity against specific targets.

- Carbonyl Group : The presence of a carbonyl moiety has been linked to improved binding affinities and selectivity towards certain enzymes.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-piperidine | Structure | Inhibitor of protein kinase B |

| N-(Pyridin-2-yl)amide | Structure | C–C bond cleavage reactions |

| 4-Amino-piperazine derivatives | Structure | Potential anti-cancer activity |

Q & A

Q. What are the established synthesis routes for 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of pyrrolidine/piperidine rings with pyridine derivatives. For example, analogous compounds like 6-arylbenzo(thieno)[c][1,7]naphthyridin-4(3H)-ones are synthesized via Pict–Spengler reactions of 3-aminopyridine-2(1H)-ones with aldehydes in acidic media (e.g., polyphosphoric acid) . Characterization employs NMR (1H, 13C, 19F), IR, and mass spectrometry (HRMS-APCI) to confirm structure and purity .

Q. What biochemical mechanisms are associated with pyridin-2(1H)-one derivatives, and how are these evaluated?

Pyridin-2(1H)-one derivatives often target enzymes like DPP-4 (regulating glucose metabolism) or HIV-1 reverse transcriptase (RT). For DPP-4 inhibition, assays measure enzymatic activity via fluorescence or colorimetric substrates, while RT inhibition uses polymerase chain reaction (PCR)-based methods. Anti-inflammatory effects are assessed through cytokine profiling (e.g., TNF-α, IL-6) in cell models .

Q. How are solubility and bioavailability challenges addressed during preclinical studies?

Low solubility, a common limitation, is mitigated by derivatization (e.g., trifluoromethyl groups to enhance lipophilicity) or formulation strategies (nanoparticle encapsulation). Analogous compounds, such as 4-trifluoromethylpyridin-2(1H)-ones, show improved pharmacokinetics in rodent models .

Advanced Research Questions

Q. How can computational methods guide the optimization of pyridin-2(1H)-one derivatives against resistant mutants?

Molecular docking and molecular dynamics simulations predict binding interactions with mutant HIV-RT (e.g., K103N, Y181C). Structure-activity relationship (SAR) models prioritize substitutions at C-3 (polar groups) or C-4 (olefinic chains) to enhance affinity. For example, pyridinone-UC781 derivatives exhibit improved resistance profiles via π-π stacking with conserved residues .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., cell type, DPP-4 isoform specificity). Meta-analyses using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (e.g., CRISPR knockdowns) clarify mechanisms. Statistical methods like ANOVA with Bonferroni correction control for variability .

Q. How are multi-target effects (e.g., DPP-4 inhibition and neuroprotection) evaluated in complex disease models?

In vivo models (e.g., diabetic rodents) assess glucose tolerance (oral glucose tolerance tests) alongside neurobehavioral outcomes (e.g., Morris water maze for cognitive function). Tissue-specific RNA sequencing identifies off-target pathways, while isoform-selective inhibitors differentiate DPP-4 vs. DPP-8/9 effects .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Dose-response curves are fitted using nonlinear regression (e.g., GraphPad Prism), with IC50/EC50 values calculated via four-parameter logistic models. Outliers are identified via Grubbs’ test, and significance is determined by repeated-measures ANOVA for longitudinal data .

Q. How are synthetic yields optimized for piperidine-pyridinone hybrids?

Reaction conditions (temperature, catalyst loading) are systematically varied. For example, N-alkylation of pyridin-2(1H)-ones with organohalides achieves higher yields (≥64%) using K2CO3/KI in DMF at 60°C, monitored by TLC .

Future Directions

Q. What novel applications are emerging for pyridin-2(1H)-one scaffolds beyond metabolic and antiviral research?

Recent studies explore their use as M1 muscarinic receptor allosteric modulators (e.g., 4-phenylpyridin-2-one derivatives) for neurological disorders. Hybridization with fluorinated groups (e.g., trifluoromethyl) may enhance blood-brain barrier penetration .

Q. How can combinatorial chemistry accelerate the discovery of next-generation pyridin-2(1H)-one derivatives?

Parallel synthesis of libraries with diverse substituents (e.g., heptafluoropropyl, furanyl) enables high-throughput screening. Automated purification (flash chromatography) and AI-driven SAR analysis prioritize candidates with optimal pharmacodynamic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.